molecular formula C₁₃H₁₆O₆ B1140783 4,6-O-Benzylidene-D-glucopyranose CAS No. 97232-16-1

4,6-O-Benzylidene-D-glucopyranose

Cat. No. B1140783
CAS RN: 97232-16-1
M. Wt: 268.26
InChI Key:
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Description

Synthesis Analysis

BG is synthesized through an improved method that involves the reaction of glucose with benzaldehyde under acidic conditions to introduce the benzylidene acetal protection. This method provides BG in good yields and with high purity, making it a reliable starting material for further chemical transformations (Barili, Berti, Catelani, Cini, D’Andrea, & Mastrorilli, 1995).

Molecular Structure Analysis

The molecular structure of BG has been elucidated through various analytical techniques, including X-ray crystallography. The crystal structure of a derivative, 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose, reveals the spatial arrangement of the benzylidene acetal group and the protected hydroxyl groups, highlighting the 4C1 conformation of the glucopyranose ring typical of β-D-glucose derivatives (Brito-Arias, Beltrán-Magaña, Acosta-Santamaría, Galcera, & Molins, 2009).

Chemical Reactions and Properties

BG undergoes various chemical reactions, leveraging the protective benzylidene group. For example, it can be used in the synthesis of glycosylamines, where the protected glucose reacts with primary amines to form glycosylamine derivatives, showcasing its versatility in organic synthesis (Rajsekhar, Rao, Saarenketo, Kolehmainen, & Rissanen, 2002).

Scientific Research Applications

Application 1: Preparation of Beta-Glucosides

  • Summary of Application: 4,6-O-Benzylidene-D-glucopyranose (BG) and its sodium salt (BGNa) are used in the preparation of beta-glucosides .
  • Methods of Application: An improved method for the preparation of BG and BGNa has been reported . The method involves the use of 1H and 13C NMR spectra, specific rotations, and tautomeric equilibria .
  • Results or Outcomes: The study provided evidence that crystalline BGNa exists entirely in its beta-anomeric form and can be useful in accessing beta-glucosides in reactions with strong electrophiles under strictly heterogeneous conditions .

Application 2: Photo-responsive Organogelators

  • Summary of Application: A novel class of 4,6-O-butylidene/ethylidene/benzylidene β-D-glucopyranose gelator functionalized with photo-responsive azobenzene moieties were designed and synthesized .
  • Methods of Application: These azobenzene-based organogelators were characterized using different spectral techniques . They can gel even at lower concentrations (critical gelation concentration – 0.5% and 1%) .
  • Results or Outcomes: The main driving force for the self-assembly is through cooperative interactions exhibited by the different groups viz., sugar hydroxyl (hydrogen bonding interaction), azobenzene (aromatic π–π interaction) and alkyl chain of the protecting group (van der Waals interaction) .

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 4,6-O-Benzylidene-D-glucopyranose . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

(4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLRUCXBTYDAQK-SFZUHQLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-O-Benzylidene-D-glucopyranose

CAS RN

97232-16-1
Record name (4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
134
Citations
HB Wood Jr, HW Diehl… - Journal of the American …, 1957 - ACS Publications
XII OH new reaction conditions the 4, 6-0-benzylidene-D-glucopyranose is accompanied in 6% yield by a non-reducing di-O-benzylidene-D-glucose. A fur-ther modification of the …
Number of citations: 61 pubs.acs.org
PL Barili, G Berti, G Catelani, C Cini, F D'Andrea… - Carbohydrate …, 1995 - Elsevier
An improved method for the preparation of 4,6-O- benzylidene- d -glucopyranose (BG), and new or corrected data on its 1 H and 13 C NMR spectra, specific rotations, and tautomeric …
Number of citations: 46 www.sciencedirect.com
TM Das, CP Rao, E Kolehmainen - Carbohydrate research, 2001 - Elsevier
Twelve N-glycosyl amines were synthesised using 4,6-O-benzylidene-d-glucopyranose and different substituted aromatic amines, including some diamines that resulted in bis-glycosyl …
Number of citations: 52 www.sciencedirect.com
AM Heras-Lopez, MS Pino-González… - The Journal of …, 1998 - ACS Publications
The reaction of N,N-diethyl-2-(dimethylsulfuranylidene)acetamide (1) with protected monosaccharides has been extended to several O-benzyl- and 4,6-O-Benzylidene-d-gluco- and -d-…
Number of citations: 22 pubs.acs.org
TM Das, CP Rao, E Kolehmainen - Carbohydrate Research, 2001 - Elsevier
Metal-ion complexes of Li + , Na + , K + , Mg 2+ , Ca 2+ , Ba 2+ , Pb 2+ , Cd 2+ , Hg 2+ with 4,6-O-benzylidene-N-(o-carboxyphenyl)-β-d-glucopyranosylamine were synthesized and …
Number of citations: 23 www.sciencedirect.com
Y Zeng, F Kong - Carbohydrate research, 2003 - Elsevier
The glucohexaose, β-d-Glcp-(1→3)-[β-d-Glcp-(1→3)-β-d-Glcp-(1→3)-β-d-Glcp-(1→6)]-β-d-Glcp-(1→3)-d-Glcp, was synthesized as its allyl glycoside via 3+3 strategy. The trisaccharide …
Number of citations: 16 www.sciencedirect.com
X Wang, PH Gross - Liebigs Annalen, 1995 - Wiley Online Library
The condensation of 4,6‐O‐benzylidene‐D‐glucopyranose (1) with nitroethane gave the diastereomeric α‐nitroethyl „α”︁ refers to C‐1 of the alkyl substituent; see 2 in Scheme 1. β‐C‐…
G Wang, Z Lu, N Ding, W Zhang, P Wang, Y Li - Carbohydrate research, 2011 - Elsevier
A facile and efficient method to differentiate the 2,3-diols of glucopyranosides based on 1,2-orthoesters strategy was developed. Stable thioglucosides were employed as the starting …
Number of citations: 7 www.sciencedirect.com
K Worm‐Leonhard, K Larsen… - Journal of Carbohydrate …, 2007 - Taylor & Francis

4,6‐Benzylidene‐protected mannosyl donors have emerged as efficient tools for the formation of 1,2‐cis β‐mannosides, which otherwise are difficult to access. …

Number of citations: 24 www.tandfonline.com
X Wang - 1993 - scholarlycommons.pacific.edu
The di-O-acetyl derivative of 4, 6-O-benzylidene-1-deoxy-1-nitromethyl-β-D-glucopyranose was reduced by a mixture of elemental iron and nickel in aqueous tetrahydrofuran under CO …
Number of citations: 0 scholarlycommons.pacific.edu

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